molecular formula C9H16O2 B092739 1,4-Dioxaspiro[4.6]undecane CAS No. 184-26-9

1,4-Dioxaspiro[4.6]undecane

Cat. No. B092739
CAS RN: 184-26-9
M. Wt: 156.22 g/mol
InChI Key: AMPMQYWLGNLUQN-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.6]undecane” is a chemical compound with the linear formula C9H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “1,4-Dioxaspiro[4.6]undecane” is 156.227 . The MDL number is MFCD08274674 . More detailed information about its molecular structure is not available in the search results.

Scientific Research Applications

  • Synthesis of Pheromones and Chiral Molecules:

    • A study by Iwata et al. (1985) demonstrates the enantioselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, a sex pheromone of an olive fly, using intramolecular Michael addition reaction with chiral vinylic sulfoxides (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
    • A study by Uchiyama et al. (2001) synthesizes both enantiomers of 1,7-dioxaspiro[5.5]undecane, major pheromone components of the olive fruit fly, through intramolecular asymmetric oxyselenenylation (Uchiyama, Oka, Harai, & Ohta, 2001).
  • Sex Pheromone Activity and Behavioral Research:

    • Haniotakis et al. (1986) investigate the sex-specific activity of enantiomers of 1,7-Dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae. It is found that the (R)-enantiomer functions as a sex attractant while the (S)-enantiomer acts as a short-range arrestant and aphrodisiac (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
  • Crystal Structure and Thermodynamic Properties:

    • Zeng, Wang, and Zhang (2021) discuss the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, showing its structural and molecular characteristics (Zeng, Wang, & Zhang, 2021).
  • Synthesis of Spiroketals and Variants:

Safety And Hazards

Sigma-Aldrich provides “1,4-Dioxaspiro[4.6]undecane” to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1,4-dioxaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMQYWLGNLUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312502
Record name 1,4-Dioxaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.6]undecane

CAS RN

184-26-9
Record name 1,4-Dioxaspiro[4.6]undecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Corrado, C Sorbi, A Tait, UM Battisti… - Medicinal Chemistry …, 2014 - Springer
A series of N-substituted analogs based upon the spiropiperidine core of the lead compound Spiroxatrine was synthesized. In particular, the new compounds were obtained by …
Number of citations: 4 link.springer.com
E Taskinen, J Salmela, K Haapasaari - Structural Chemistry, 1997 - Springer
The relative thermodynamic stabilities of 24 pairs of carbon-carbon double-bondexo-endo isomeric 2-substituted 4-methylene-1,3-dioxolanes (a) and 4-methyl-1,3-dioxoles (b) have …
Number of citations: 10 link.springer.com
M Yamaguchi, Y Igarashi, RS Reddy, T Shiraishi… - Tetrahedron, 1997 - Elsevier
Proline rubidium salts catalyze the asymmetric Michael addition of nitroalkanes to prochiral acceptors. When (2S)-L-prolines were used, acyclic (E)-enones gave (S)-adducts and cyclic (…
Number of citations: 160 www.sciencedirect.com
YT Wu, D Vidovic, J Magull, A De Meijere - 2005 - Wiley Online Library
Twelve differently substituted tricyclic hydroxy ketones 7, 8 with [5‐5‐x] (x = 5, 6, 7) combinations of ring sizes were prepared in a single step in 43–91 % yields (10 examples with 74–91 …
M Sander, EV Dehmlow - European Journal of Organic …, 2001 - Wiley Online Library
A versatile 13‐step synthesis of 1,1′‐dimethoxy‐4,4′,5,5′‐tetrakis(trimethylsilyloxy)bicyclohepta‐3,3′,5,5′‐dienyl (11) is described. 11 represents a potential building block for the …
S Stotani, V Gatta, P Medarametla… - Journal of Medicinal …, 2019 - ACS Publications
Antibiotic resistance is posing a continuous threat to global public health and represents a huge burden for society as a whole. In the past decade, the interference with bacterial quorum …
Number of citations: 23 pubs.acs.org
J Yu, C Zhang - Synthesis, 2009 - thieme-connect.com
Various ketones, including aliphatic and aromatic ketones, can be directly converted into their corresponding α-chloroketone acetals in high to excellent yields using iodobenzene …
Number of citations: 27 www.thieme-connect.com

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